
6-Methyl-5-(4-oxo-1,2,3-benzotriazin-3(4h)-yl)pyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-5-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring fused with a triazine ring, which is further substituted with a methyl group and an oxo group, contributing to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
6-Methyl-5-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine or triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while substitution reactions can produce a wide range of substituted pyrimidine-triazine compounds .
科学的研究の応用
6-Methyl-5-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
作用機序
The mechanism of action of 6-Methyl-5-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: A related triazine compound with similar structural features but different functional groups.
4-Oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: Another triazine derivative with potential biological activities.
Uniqueness
6-Methyl-5-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione stands out due to its fused ring system and specific substituents, which confer unique chemical and biological properties.
特性
CAS番号 |
56742-21-3 |
|---|---|
分子式 |
C12H9N5O3 |
分子量 |
271.23 g/mol |
IUPAC名 |
6-methyl-5-(4-oxo-1,2,3-benzotriazin-3-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H9N5O3/c1-6-9(10(18)14-12(20)13-6)17-11(19)7-4-2-3-5-8(7)15-16-17/h2-5H,1H3,(H2,13,14,18,20) |
InChIキー |
IHAFRZMOYKUBBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC(=O)N1)N2C(=O)C3=CC=CC=C3N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


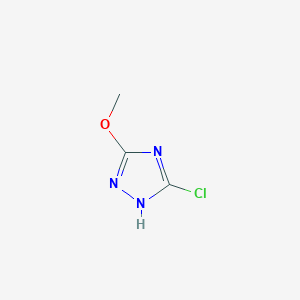
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-](/img/structure/B12931827.png)
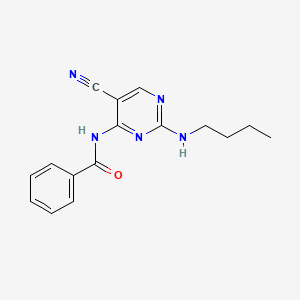
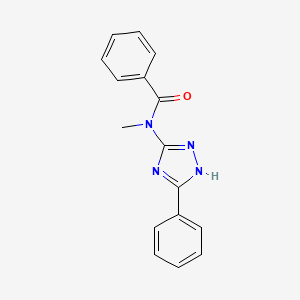
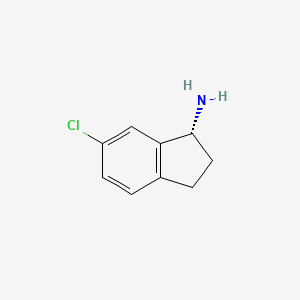
![4-[2-(4-Chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde](/img/structure/B12931859.png)
![1,2-Bis[2-methyl-5-[4-(hydroxymethyl)phenyl]-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B12931861.png)
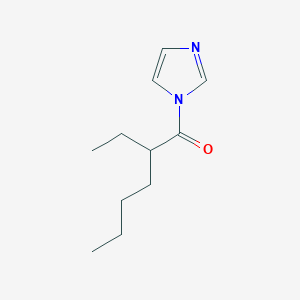
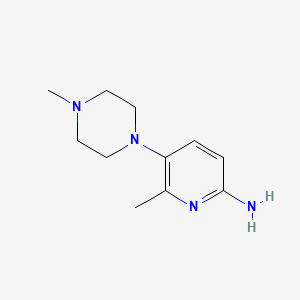
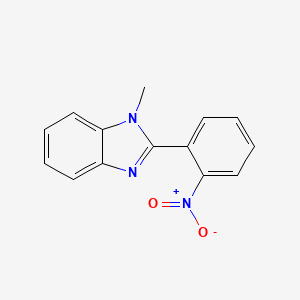
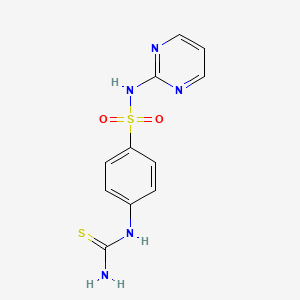
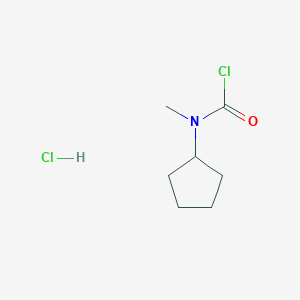
![(R)-2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12931898.png)
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanamine](/img/structure/B12931904.png)
